molecular formula C9H9BrClN3 B1502805 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 870706-48-2

5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1502805
CAS RN: 870706-48-2
M. Wt: 274.54 g/mol
InChI Key: ARSZZBPXLBCJRY-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is a nitrogen heterocyclic compound. It is mainly used as a chemical intermediate in pharmaceutical chemistry, and can be used in the synthesis of biomacromolecules and biohormones .


Synthesis Analysis

The synthesis of 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine involves the use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a starting material. This compound is dissolved in chloroform, followed by the addition of N-bromosuccinamide. The resulting mixture is then refluxed for 1 hour .


Molecular Structure Analysis

The molecular formula of 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is C6H3BrClN3 . Pyrrolo[2,3-d]pyrimidines are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .


Chemical Reactions Analysis

As an important raw material and intermediate, 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its chemical reactions are mainly related to its use as an intermediate in the synthesis of other compounds.

Scientific Research Applications

Comprehensive Analysis of 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine Applications

Organic Synthesis Intermediates: 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile intermediate in organic synthesis. Its halogenated structure allows for various substitutions, enabling the creation of a diverse array of compounds. This is particularly useful in the synthesis of complex molecules for pharmaceuticals and agrochemicals .

Pharmaceutical Research: In pharmaceutical research, this compound is utilized for the development of novel therapeutic agents. Its unique structure can be incorporated into drug molecules, potentially leading to treatments for diseases that require modulation of DNA or RNA processes, given its pyrimidine base analog .

Agrochemical Development: The compound’s potential in agrochemical development lies in its ability to be transformed into various derivatives that can act as herbicides or pesticides. Its structural adaptability makes it a candidate for creating compounds that target specific agricultural pests or weeds .

Material Science: In material science, the compound’s properties could be explored for the development of new materials with specific optical or electronic characteristics. Its molecular structure may contribute to advancements in organic semiconductors or photovoltaic materials .

Biochemical Reagent: As a biochemical reagent, 5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be used in life science research. It may be involved in studies of nucleic acid behavior, protein interactions, or cellular processes due to its pyrimidine core .

Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry. Its distinct chemical signature allows for precise calibration and measurement in complex chemical analyses .

Nanotechnology: The compound’s potential applications in nanotechnology include the creation of nano-sized structures that could be used in drug delivery systems or as components of nanoelectronic devices. Its ability to form stable, defined structures at the molecular level is advantageous for nanoscale engineering .

Environmental Science: In environmental science, the compound could be studied for its degradation products and their impact on ecosystems. Understanding its breakdown pathways can inform the development of environmentally friendly chemicals and their safe disposal .

properties

IUPAC Name

5-bromo-4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN3/c1-5(2)14-3-6(10)7-8(11)12-4-13-9(7)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSZZBPXLBCJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C2=C1N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671867
Record name 5-Bromo-4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

870706-48-2
Record name 5-Bromo-4-chloro-7-(1-methylethyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870706-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (165 g, 926 mmol) was added to a solution of 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine (151 g, 772 mmol) in CH2Cl2 (1 L). After 12 h the reaction was quenched with saturated aqueous NaHCO3 (500 mL). The layers were separated and the aqueous layer was extracted with CH2Cl2 (2×500 mL). The combined organic layers were washed with water (3×500 mL) and brine (1×500 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as a white solid (198 g, 94%). MS: 275.5 (MH+); HPLC Rf: 5.99 min. (HPLC method 4).
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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